Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate
Description
Historical Development of Benzothiazole Scaffold Research
The benzothiazole scaffold traces its origins to the late 19th century, with A.W. Hofmann's pioneering work in 1879 on 2-substituted derivatives such as 2-chloro- and 2-phenylbenzothiazoles. Early synthetic methods relied on condensation reactions involving 2-aminothiophenol and aldehydes or acid chlorides, forming Schiff bases that cyclized to yield the bicyclic structure. These foundational studies revealed the compound's aromatic character, with the thiazole ring contributing electron-withdrawing properties that influence reactivity and substitution patterns.
The mid-20th century marked a turning point with the discovery of naturally occurring benzothiazoles, including the isolation of parent benzothiazole from American cranberries (Vaccinium macrocarpon) in 1967. Concurrently, industrial applications emerged, particularly in rubber vulcanization, where 2-mercaptobenzothiazole derivatives proved effective as accelerators. These developments underscored the scaffold's versatility, driving innovations in synthetic methodology and biological evaluation.
Significance of 2-Substituted Benzothiazoles in Scientific Literature
2-Substituted benzothiazoles occupy a central position in heterocyclic chemistry due to their tunable electronic properties and diverse bioactivity profiles. The substitution at the C2 position enables precise modulation of:
- Electrophilic reactivity : Enhanced by electron-withdrawing groups for nucleophilic aromatic substitution
- Pharmacophore integration : Facilitating interactions with biological targets through hydrogen bonding and π-stacking
- Material properties : Influencing fluorescence characteristics in dye chemistry applications
Recent advances in multi-component reactions (MCRs) have expanded access to complex 2-substituted derivatives. For instance, benzothiazole sulfonyl acetonitrile precursors react with aromatic aldehydes and ketene aminals to yield bioactive heterocyclic scaffolds. Such methodologies enable rapid diversification of the C2 position while maintaining the core's aromatic integrity, a critical factor in structure-activity relationship studies.
Emergence of Ethyl 2-Benzamidobenzo[d]thiazole-6-Carboxylate in Academic Research
This compound (PubChem CID: 810321) exemplifies the strategic functionalization of the benzothiazole scaffold. Its structure combines three key features:
- Benzothiazole core : Provides aromatic stability and π-conjugation
- Benzamide substituent at C2 : Introduces hydrogen-bonding capacity and steric bulk
- Ethyl carboxylate at C6 : Enhances solubility and serves as a synthetic handle for further derivatization
Synthetic routes to this compound typically involve sequential functionalization of the benzothiazole nucleus. A plausible pathway, inferred from analogous syntheses, proceeds through:
- Core formation : Condensation of 2-aminothiophenol with a substituted benzaldehyde derivative
- C6 carboxylation : Electrophilic substitution or directed ortho-metalation strategies
- C2 benzamidation : Nucleophilic acyl substitution using benzoyl chloride derivatives
Recent studies on structurally related compounds demonstrate the potential of this compound in pharmacological contexts. For example, indole-thiazole hybrids exhibit anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition, while sulfamoyl-thiazole carboxylates show antimicrobial properties against Gram-positive pathogens. These findings suggest that the compound's dual benzamide-carboxylate substitution may enable multitarget interactions in biological systems.
Table 1: Key Structural and Synthetic Features of this compound
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-benzamido-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-2-22-16(21)12-8-9-13-14(10-12)23-17(18-13)19-15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTMMSXRAFSPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . One common method involves the reaction of 2-aminobenzenethiol with ethyl 2-bromo-3-oxobutanoate under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:
Reaction :
Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate → 2-Benzamidobenzo[d]thiazole-6-carboxylic acid
| Conditions | Reagents | Yield | Application |
|---|---|---|---|
| Basic hydrolysis | NaOH, EtOH/H₂O | 89% | Preparation of water-soluble derivatives |
| Acidic hydrolysis | HCl, reflux | 78% | Intermediate for metal-organic frameworks |
Substitution Reactions
The benzamide and ester groups participate in nucleophilic substitution:
a. Amide group substitution :
-
Reagents : Grignard reagents (e.g., MeMgBr)
-
Product : N-alkylated derivatives (e.g., N-methyl variants) .
b. Ester group transesterification :
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Reaction with phenylenediamine :
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Ethyl 2-benzamidobenzo[...] | 4-Methylphenylenediamine | Imidazole-linked benzothiazoles | 68% |
Oxidative Modifications
Oxidation of the benzothiazole sulfur atom enhances electronic properties:
Reagents : H₂O₂, AcOH
Product : Sulfone derivatives (e.g., this compound sulfone) .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings:
Suzuki-Miyaura Coupling :
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃
-
Product : Biaryl-functionalized benzothiazoles (yield: 75–88%) .
Biological Activity and Derivatives
Derivatives exhibit cytotoxic activity against cancer cell lines (e.g., A549, HeLa):
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| Carboxylic acid derivative | 12.4 | EGFR inhibition |
| Sulfone analogue | 8.9 | ROS generation in SW480 cells |
Key Data Tables
| Reaction Type | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Ester hydrolysis | NaOH, H₂O/EtOH | 80°C | 4 hr | 89% |
| Sulfone formation | H₂O₂, AcOH | RT | 24 hr | 63% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 100°C | 12 hr | 82% |
Table 2 : Biological activity of derivatives
| Derivative | Cell Line | Activity | Mechanism |
|---|---|---|---|
| Carboxylic acid | A549 | Cytotoxic | EGFR inhibition |
| N-Methylamide | HeLa | Antiproliferative | ROS-mediated apoptosis |
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of benzothiazole derivatives, including ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate, as inhibitors of heat shock protein 90 (Hsp90). Hsp90 is crucial for the maturation of many oncogenic proteins, making it a target for cancer therapy. Studies have shown that compounds with benzothiazole scaffolds can exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Benzothiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The structural attributes of this compound contribute to its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Inhibition of Ion Channels
Recent studies have indicated that certain benzothiazole derivatives can inhibit the hERG ion channel, which is critical in cardiac function. Understanding the interaction of this compound with ion channels can provide insights into its safety profile and therapeutic window in drug development .
Synthetic Methodologies
This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various modifications that can lead to the synthesis of novel compounds with enhanced biological activities. For instance, it can be used as a precursor in the synthesis of more complex heterocycles or as part of combinatorial libraries aimed at discovering new pharmacological agents .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of benzothiazole-based Hsp90 inhibitors included this compound among other derivatives. The results showed that this compound exhibited low-micromolar IC values against MCF-7 cells, indicating promising anticancer activity .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated significant inhibition zones compared to control compounds, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Research Findings
- Synthetic Efficiency: this compound is synthesized in 85–90% yield via EEDQ-mediated coupling of 2-aminobenzo[d]thiazole-6-carboxylate with benzoyl chloride .
- Crystallographic Data : The title compound forms hydrogen-bonded dimers in the solid state, as confirmed by SHELXL refinement (R-factor < 0.05) .
- SAR Studies : Bulkier substituents at position 2 reduce cellular permeability but improve target specificity, as observed in Hsp90 inhibitors .
Biological Activity
Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which contributes to its biological activity. The structure can be depicted as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 286.35 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with thiazole moieties exhibit significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, including resistant strains.
- Antiviral Properties : Research indicates that thiazole derivatives can inhibit viral replication. The compound's structure allows it to interact with viral enzymes, disrupting their function and preventing the virus from multiplying.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in vivo.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited strong activity against both Staphylococcus aureus and Escherichia coli, with MIC values of 8 µg/mL and 16 µg/mL, respectively.
Case Study: Antiviral Mechanism
In a study examining the antiviral properties of thiazole derivatives, this compound was found to significantly inhibit the replication of the influenza virus in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis, suggesting potential as a therapeutic agent for influenza infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate, and how do reaction conditions influence yield?
- Methodology : Key steps involve bromination of precursor amines (e.g., Ethyl 2-aminobenzo[d]thiazole-6-carboxylate) using CuBr₂ and tert-butyl nitrite in acetonitrile, followed by benzamidation. Optimal conditions include stirring at room temperature for 1 hour, achieving ~77% yield for bromination . Cyclization with NaSCN and Br₂ in ethanol (30°C, 48 hours) is critical for forming the benzothiazole core .
- Yield Optimization : Lower yields (e.g., 24% in some brominations) may arise from incomplete reagent mixing or side reactions; inert atmospheres and controlled stoichiometry improve efficiency .
Q. How is the compound purified after synthesis, and what analytical techniques validate its purity?
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are standard .
- Characterization : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.55 ppm for aromatic protons) and HRMS for molecular ion validation (e.g., [M+H]+ at m/z 483.14968) . HPLC (254 nm) detects impurities, ensuring >90% purity .
Q. What crystallographic tools are recommended for structural elucidation?
- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule X-ray crystallography. WinGX integrates these tools for data processing .
- Data Interpretation : Graph set analysis (e.g., hydrogen-bonding patterns) resolves ambiguities in molecular packing .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in benzamidation or bromination steps?
- Catalyst Screening : Replace CuBr₂ with CuI or adjust tert-butyl nitrite stoichiometry to mitigate side reactions .
- Solvent Effects : Acetonitrile outperforms DMF in bromination due to better solubility of intermediates; microwave-assisted synthesis reduces reaction time .
Q. What strategies manage byproducts like methyl 2-(4-fluoro-pyrrole-carboxamido) derivatives during synthesis?
- Chromatography : Use reverse-phase HPLC with C18 columns to separate isomers (e.g., 10% impurity in ).
- Reaction Monitoring : In-situ FTIR tracks intermediate formation; adjusting pH during workup minimizes undesired cyclization .
Q. How do researchers resolve contradictions in crystallographic data, such as disordered solvent molecules?
- Refinement Protocols : Apply SHELXL’s PART and ISOR commands to model disorder. Twinning detection (via PLATON) corrects intensity overlaps .
- Validation Tools : CheckCIF flags geometric outliers; hydrogen-bonding networks validate supramolecular interactions .
Q. What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Br) at the 4-position improves DNA gyrase inhibition (IC₅₀ < 1 μM in Acinetobacter baumannii) .
- Scaffold Hybridization : Conjugation with siderophore mimics (e.g., hydroxypyridinones) enhances bacterial uptake, as shown in MIC assays .
Q. How are biological assays designed to evaluate the compound’s antimicrobial potency?
- Enzyme Assays : DNA gyrase supercoiling assays (via agarose gel electrophoresis) quantify inhibition. Use Pseudomonas aeruginosa GyrB ATPase mutants for resistance profiling .
- Cellular Uptake : ICP-MS measures intracellular accumulation in Gram-negative bacteria; efflux pump inhibitors (e.g., PAβN) validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
